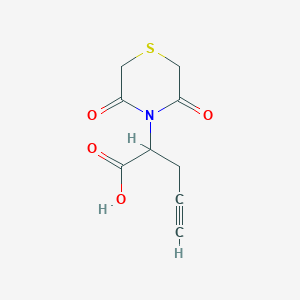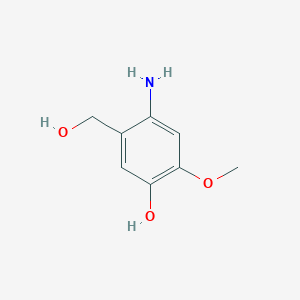![molecular formula C7H10O B12837242 Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 4729-39-9](/img/structure/B12837242.png)
Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde is a bicyclic compound characterized by a unique structural framework. This compound is notable for its rigid bicyclo[3.1.0]hexane core, which imparts distinct chemical and physical properties. The presence of an aldehyde functional group at the 6-position further enhances its reactivity, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde typically involves the formation of the bicyclic core followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can yield the bicyclic structure. Subsequent oxidation of the resulting compound introduces the aldehyde functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This reactivity is harnessed in various applications, including the development of enzyme inhibitors or as a reactive intermediate in synthetic pathways.
Comparaison Avec Des Composés Similaires
Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde can be compared with other bicyclic compounds such as:
Rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: Similar bicyclic core but with a carboxylic acid group instead of an aldehyde.
Rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-methanol: Similar structure with an alcohol group.
Rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-amine: Contains an amine group.
The uniqueness of Rel-(1R,5S,6r)-bicyclo[31
Propriétés
Numéro CAS |
4729-39-9 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
(1R,5S)-bicyclo[3.1.0]hexane-6-carbaldehyde |
InChI |
InChI=1S/C7H10O/c8-4-7-5-2-1-3-6(5)7/h4-7H,1-3H2/t5-,6+,7? |
Clé InChI |
RKDTXYVPCLFNJD-MEKDEQNOSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H](C1)C2C=O |
SMILES canonique |
C1CC2C(C1)C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)



![6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B12837239.png)

